Propylene dimethacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

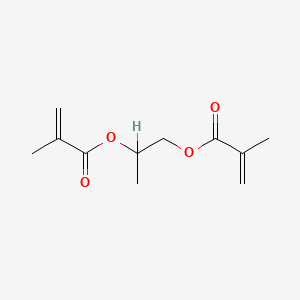

Propylene dimethacrylate is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dental Applications

a. Dental Composites

PPGDMA is primarily utilized as a cross-linking monomer in dental composites. Its incorporation enhances the mechanical properties and conversion rates of these materials, which are crucial for effective dental restorations. Studies have shown that PPGDMA improves the polymerization kinetics and flexural strength of self-adhesive composites, making them more durable and effective in clinical settings .

b. Cytocompatibility Testing

Research has demonstrated that dental composites containing PPGDMA exhibit improved cytocompatibility compared to traditional materials. This is essential for ensuring patient safety and minimizing adverse reactions during dental procedures . The complexity of cytocompatibility testing highlights the need for careful formulation of dental materials to achieve optimal performance without compromising safety.

Material Science Applications

a. 3D Printing Resins

In the realm of additive manufacturing, PPGDMA has been explored as a reactive diluent in photopolymer resins. Its inclusion in formulations has led to significant improvements in mechanical properties such as toughness and reduced shrinkage stress during curing processes. For instance, formulations with PPGDMA have shown up to 50% reduction in shrinkage stress compared to traditional resins .

b. Toughening Agents

PPGDMA serves as an effective toughening agent in polymer blends, enhancing their impact resistance and overall durability. Research indicates that incorporating PPGDMA can double or even quadruple the toughness of certain polymer networks, making it a valuable component in developing high-performance materials .

Biomedical Applications

a. Bone Cements

PPGDMA is being investigated as a potential alternative to poly(methyl methacrylate) (PMMA) bone cements used in orthopedic surgeries. Its properties allow for improved biocompatibility and mechanical performance, which are critical for successful surgical outcomes . The development of new composite bone cements using PPGDMA shows promise for enhancing the longevity and effectiveness of orthopedic implants.

Data Tables

Case Studies

- Dental Composite Study : A study evaluated the effects of varying PPGDMA concentrations on the mechanical properties of dental composites. Results indicated that increasing PPGDMA content significantly enhanced flexural strength and conversion rates, demonstrating its efficacy in improving dental material performance .

- 3D Printing Application : In a comparative analysis of photopolymer resins, formulations containing PPGDMA were found to achieve full double bond conversion while reducing shrinkage stress by up to 50%. Toughness measurements revealed enhancements by factors ranging from 2 to 4 depending on the concentration used .

- Orthopedic Bone Cement Development : Research into new bone cement formulations incorporating PPGDMA showed promising results in terms of mechanical strength and biocompatibility, suggesting a viable alternative to traditional PMMA-based cements .

Analyse Chemischer Reaktionen

Radical Polymerization Mechanism

Propylene dimethacrylate polymerizes via free-radical chain-growth mechanisms:

Initiation

-

Radicals generated by thermal or photoinitiators (e.g., benzoyl peroxide) abstract hydrogen from PDMA, forming propagating radicals12.

Propagation

-

Radicals react with methacrylate double bonds, forming crosslinked networks.

-

Autoacceleration (Trommsdorff effect) occurs early (1–5% conversion) as reduced mobility slows termination, increasing radical concentration123.

Termination

-

Reaction diffusion control : Radicals terminate by propagating through unreacted monomer/pendant bonds due to restricted mobility124.

-

Proportionality constant R=kp[M]kt ranges 2–4 for PDMA systems14.

Key Kinetic Features

| Parameter | Value/Range | Source |

|---|---|---|

| Autoacceleration onset | 1–5% conversion | 12 |

| Max conversion (glass phase) | 40–70% | 23 |

| Reaction diffusion constant R | 2–4 (bis-GMA/PDMA copolymers) | 4 |

-

Autodeceleration occurs as both propagation and termination become diffusion-limited12.

-

Methacrylates exhibit depropagation at >80°C, slowing polymerization rates5.

Impact of Solvent/Diluent

-

Low-viscosity diluents (e.g., TEGDMA) delay autoacceleration but reduce crosslinking density43.

-

High bis-GMA content (50–75 wt%) increases R to 2–4, enhancing reaction diffusion4.

Ethylene/Propylene Chain Length

| Monomer | Maximum Rate (Relative) | Notes |

|---|---|---|

| EGDMA (1 ethylene) | 1.0 | Low mobility, rapid gelation |

| TEGDMA (4 ethylene) | 2.2 | Higher mobility, delayed gel |

| PDMA (propylene) | 1.5–2.0 | Intermediate mobility36 |

PDMA with Bis-GMA

-

Bis-GMA dominates kinetics due to higher viscosity and steric hindrance4.

-

Hydrogenated PDMA as solvent reduces autoacceleration more effectively than reactive PDMA4.

Crosslinking Density

Reaction-Diffusion Model

kt=R⋅kp[M]

Temperature Dependence

| Temperature Range | Dominant Process |

|---|---|

| <80°C | Classical propagation |

| 80–180°C | Depropagation dominates |

| >180°C | Self-initiation |

Dental Composites

-

PDMA enhances mechanical strength but requires reactive diluents (e.g., TEGDMA) to offset high viscosity[^4]6.

-

Double bond conversion (DC) : 95–99% achievable with optimized formulations6.

Photopolymerization

-

RT-NIR data for PDMA hybrids:

| Formulation | Gelation Time (s) | DC at Gel Point (%) | Final DC (%) |

|-------------|-------------------|---------------------|--------------|

| 10% PDMA | 3.8 | 35 | 98 |

| 25% PDMA | 8.4 | 44 | >99 | 6

Challenges and Innovations

-

Incomplete conversion : Residual monomers (<5%) due to glass transition23.

-

Biocompatibility : Requires balancing crosslink density with leachable monomers[^8].

This compound’s radical polymerization is governed by diffusion limitations and structural dynamics. Advances in copolymer design and kinetic modeling continue to address its conversion and performance trade-offs in high-performance applications.

Footnotes

-

Effects of Composition and Reactivity on the Reaction Kinetics of Dimethacrylate/Dimethacrylate Copolymerizations (NIST) ↩ ↩2 ↩3 ↩4 ↩5 ↩6 ↩7

-

A Guide through the Dental Dimethacrylate Polymer Network (PMC) ↩ ↩2 ↩3 ↩4 ↩5 ↩6 ↩7 ↩8

-

Ethylene Glycol Methacrylates Polymerization (CPSM) ↩ ↩2 ↩3 ↩4 ↩5 ↩6

-

Bis-GMA/TEGDMA Copolymerization Kinetics (ACS) ↩ ↩2 ↩3 ↩4 ↩5 ↩6 ↩7 ↩8

-

Poly(propylene oxide)dimethacrylate Hybrids (RSC) ↩ ↩2 ↩3 ↩4 ↩5 ↩6

Eigenschaften

CAS-Nummer |

7559-82-2 |

|---|---|

Molekularformel |

C11H16O4 |

Molekulargewicht |

212.24 g/mol |

IUPAC-Name |

2-(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H16O4/c1-7(2)10(12)14-6-9(5)15-11(13)8(3)4/h9H,1,3,6H2,2,4-5H3 |

InChI-Schlüssel |

JJBFVQSGPLGDNX-UHFFFAOYSA-N |

SMILES |

CC(COC(=O)C(=C)C)OC(=O)C(=C)C |

Kanonische SMILES |

CC(COC(=O)C(=C)C)OC(=O)C(=C)C |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.